molecular formula C26H21F2N3O4S2 B2933695 N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide CAS No. 478033-03-3

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide

Cat. No.: B2933695
CAS No.: 478033-03-3
M. Wt: 541.59
InChI Key: KFDORCNMESIHCY-UHFFFAOYSA-N
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Description

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide is a chemical compound supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. The specific biological activity, molecular targets, and research applications for this compound are not fully characterized and require further investigation by qualified researchers. Scientists interested in poly-substituted pyrrole derivatives and sulfonamide compounds may find this molecule useful for exploratory studies in medicinal chemistry and chemical biology. Please consult the safety data sheet prior to handling. ⚠️ Disclaimer: The information provided is based on the chemical structure and common research applications of similar compounds. The specific properties and research potential of this reagent are not documented in the searched literature and should be empirically determined by the researcher.

Properties

IUPAC Name

N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-4-fluoro-N-(4-fluorophenyl)sulfonylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F2N3O4S2/c1-18-19(2)30(17-20-6-4-3-5-7-20)26(25(18)16-29)31(36(32,33)23-12-8-21(27)9-13-23)37(34,35)24-14-10-22(28)11-15-24/h3-15H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDORCNMESIHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)N(S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and autophagy modulation. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C22H20F2N4O2S2
  • CAS Number : [insert CAS number]

This compound features a pyrrole ring, cyano group, sulfonamide moieties, and fluorinated aromatic systems, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds with similar structures have shown notable antiproliferative effects on various cancer cell lines. The mechanism of action generally involves the modulation of key signaling pathways related to cell survival and proliferation.

Case Study: mTORC1 Inhibition

Research indicates that related compounds can inhibit mTORC1 (mechanistic target of rapamycin complex 1) activity, which is crucial in regulating cell growth and metabolism. In MIA PaCa-2 pancreatic cancer cells, specific derivatives demonstrated submicromolar antiproliferative activity and induced autophagy by disrupting autophagic flux under nutrient starvation conditions .

Autophagy Modulation

Autophagy plays a dual role in cancer biology; it can suppress tumor growth or aid in tumor survival under stress conditions. The compound's ability to modulate autophagy suggests it may serve as a therapeutic agent that selectively targets cancer cells experiencing metabolic stress.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntiproliferativeSubmicromolar activity against MIA PaCa-2 cells
mTORC1 InhibitionReduced reactivation under starvation/refeed
Autophagy InductionIncreased basal autophagy but disrupted flux

The proposed mechanism involves the inhibition of mTORC1 signaling pathways, leading to altered autophagic processes. By interfering with the reactivation of mTORC1 during nutrient refeeding, these compounds can induce a state of cellular stress that may enhance apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Variations in substituents on the pyrrole ring or the sulfonamide group can significantly impact potency and selectivity against different cancer types.

Table 2: Structure-Activity Relationship Insights

Compound VariantIC50 (μM)Target Cell LineReference
N-(1-benzyl-3-cyano-4,5-dimethyl)49.85A549 (lung cancer)
N-(4-fluorophenyl)sulfonyl derivative26MIA PaCa-2

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous sulfonamides, focusing on substituent effects, crystallographic data, and synthetic pathways.

Structural Analogues and Substituent Effects
Compound Name Core Structure Substituents Key Physical Properties Ref.
Target Compound Pyrrole (1H-pyrrol-2-yl) - Benzyl, 3-cyano, 4,5-dimethyl
- Dual 4-fluorobenzenesulfonyl groups
Not reported in evidence; inferred high molecular weight (~550–600 g/mol)
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide Benzene - 2,3-Dimethylphenyl
- Dual 4-fluorobenzenesulfonyl groups
Crystal structure resolved (monoclinic P2₁/c); unexpected synthesis pathway
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine - Chromen-4-one fluorophenyl
- Methylbenzenesulfonamide
MP: 175–178°C; Mass: 589.1 (M⁺+1)

Key Observations :

  • Target Compound vs. N-(2,3-Dimethylphenyl)... () :
    • The pyrrole core in the target compound introduces conformational rigidity compared to the flexible benzene core in the analogue. This may influence binding pocket interactions in biological targets.
    • Both compounds feature dual fluorinated sulfonamide groups, enhancing lipophilicity and resistance to oxidative metabolism.
    • The analogue’s unexpected synthesis (double sulfonamide formation) highlights the reactivity of sulfonyl chloride intermediates, a consideration for designing the target compound’s synthetic route .
  • Target Compound vs. Pyrazolo-Pyrimidine Sulfonamide (): The pyrazolo-pyrimidine core in the latter provides a planar heterocyclic system, contrasting with the sterically hindered pyrrole in the target. This difference may affect solubility and crystallinity.
Crystallographic and Computational Insights
  • Structural Validation : Both the target compound and its analogues likely rely on programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) to resolve crystal structures. SHELXL’s robust handling of high-resolution data ensures precise refinement of fluorinated substituents .
  • Synthetic Challenges : The unexpected formation of double sulfonamides (e.g., in ) underscores the importance of reaction stoichiometry and intermediate stability, particularly when using sulfonylating agents .
Pharmacological Implications

While pharmacological data for the target compound is absent in the evidence, comparisons with analogues suggest:

  • Fluorinated sulfonamides often exhibit enhanced bioavailability and target selectivity due to fluorine’s electronegativity and small atomic radius.
  • The pyrrole core’s steric bulk in the target compound may reduce off-target interactions compared to smaller cores (e.g., benzene or pyrimidine).

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can competing sulfonamide coupling reactions be minimized?

  • Answer : The primary challenge lies in avoiding unintended double sulfonamide formation, as observed in related structures (e.g., unexpected N,N-bis-sulfonamide byproducts) . To minimize this:

  • Use stepwise coupling with protecting groups (e.g., benzyl or tert-butyl) for the pyrrole nitrogen.
  • Optimize reaction stoichiometry (e.g., 1:1 molar ratio of sulfonyl chloride to amine intermediate) and monitor via HPLC or TLC .
  • Employ low-temperature conditions (0–5°C) during sulfonylation to reduce side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

  • Answer : Use a combination of:

  • 1H/13C NMR to confirm regioselectivity of sulfonamide bonds and fluorine positions (e.g., δ 7.2–8.1 ppm for aromatic protons; coupling constants for fluorinated aryl groups) .
  • HRMS (ESI) for molecular ion validation (e.g., [M + Na]+ with <2 ppm error) .
  • FT-IR to verify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and nitrile C≡N (~2250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for fluorinated intermediates in the synthesis pathway?

  • Answer :

  • Design of Experiments (DOE) to test variables like solvent polarity (e.g., DMF vs. acetonitrile) and catalyst loading (e.g., K₂CO₃ as base) .
  • Fluorine-directed coupling : Utilize fluorophilic catalysts (e.g., CuI/1,10-phenanthroline) to enhance regioselectivity at the 4-fluorophenyl group .
  • Monitor intermediates via 19F NMR to track fluorinated byproducts (e.g., δ -110 to -120 ppm for aryl-F) .

Q. What strategies resolve discrepancies in biological activity data (e.g., IC50 variability) across studies?

  • Answer :

  • Orthogonal assays : Compare enzyme inhibition (e.g., carbonic anhydrase) with cellular cytotoxicity assays (e.g., MTT) to distinguish target-specific vs. off-target effects .
  • Standardize solvent controls (e.g., DMSO ≤0.1% v/v) to avoid interference with fluorophore-based assays .
  • Use crystallographic data (if available) to correlate sulfonamide conformation (e.g., dihedral angles) with activity .

Q. How can computational methods predict the compound’s binding affinity to sulfonamide-targeted enzymes?

  • Answer :

  • Perform molecular docking (e.g., AutoDock Vina) with enzyme structures (e.g., carbonic anhydrase IX PDB: 3IAI) to model interactions between the fluorophenyl groups and hydrophobic pockets .
  • Apply QM/MM simulations to assess electronic effects of the cyano and fluorine substituents on binding energy .

Q. What are the best practices for analyzing stability under physiological conditions (e.g., pH, temperature)?

  • Answer :

  • Conduct accelerated stability studies :
  • pH stress testing (pH 1–10 buffers, 37°C) with UPLC-MS monitoring for degradation products (e.g., hydrolysis of the nitrile group) .
  • Thermogravimetric analysis (TGA) to determine thermal decomposition thresholds (>150°C for storage recommendations) .

Contradiction Analysis & Troubleshooting

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Answer :

  • Solubility screening : Use a nephelometer to quantify solubility in PBS (pH 7.4) vs. DMSO.
  • Modify co-solvent systems (e.g., PEG-400/water) or introduce solubilizing groups (e.g., methylsulfonyl) without altering bioactivity .

Q. Why might crystallographic data deviate from computational predictions of molecular geometry?

  • Answer :

  • Crystal packing effects : Non-covalent interactions (e.g., π-stacking of fluorophenyl groups) can distort bond angles vs. gas-phase simulations .
  • Validate with solid-state NMR or PXRD to reconcile experimental and theoretical models .

Methodological Resources

  • Synthesis Protocols : (stepwise pyranopyrazole-sulfonamide coupling).
  • Biological Assays : (antimicrobial testing frameworks) and 12 (carbonic anhydrase inhibition).
  • Computational Tools : (docking with carbonic anhydrase isoforms).

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